4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUCHJZBETZZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 4 Methyl 1h Pyrrolo 2,3 C Pyridin 3 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The reactivity of the 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine core is governed by the electronic properties of the fused pyrrole (B145914) and pyridine (B92270) rings. The pyrrole moiety is inherently electron-rich and thus more susceptible to electrophilic substitution, while the pyridine ring is electron-deficient and prone to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present.
Electrophilic substitution reactions on the pyrrolo[2,3-c]pyridine core are directed by the existing substituents. The 3-amino group is a strong activating group, and the 4-methyl group is a weaker activating group. In related imidazopyrrolopyridine systems, electrophilic substitution readily occurs at the 3-position of the pyrrole ring rsc.org. Given that this position is already occupied in the target molecule, electrophilic attack would be directed to other positions on the pyrrole ring, such as the 2-position, or potentially on the pyridine ring, depending on the reaction conditions.
Nucleophilic substitution reactions typically require the presence of a leaving group, such as a halogen, on the pyridine ring. Studies on related 4-chloro-1H-pyrrolo[2,3-b]pyridines have shown that the 4-chloro group can undergo nucleophilic displacement by various amines jst.go.jptugraz.at. The introduction of strong electron-withdrawing groups, like a nitro group, can significantly increase the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic addition even without a leaving group nih.gov.
Cross-Coupling Methodologies for Scaffold Diversification
Modern cross-coupling reactions are powerful tools for introducing molecular diversity. For the this compound scaffold, these reactions are typically preceded by the introduction of a halide (e.g., Br, I) or a triflate group onto the core structure to serve as the electrophilic partner in the coupling process.
Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed C-C coupling reactions are fundamental for creating new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkynyl groups.
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. This reaction has been successfully applied to various pyrrolopyridine scaffolds to introduce aryl substituents. nih.govnih.govnih.gov For instance, the Suzuki coupling of a bromo-substituted pyrrolopyridine with an arylboronic acid is a key step in synthesizing complex derivatives. nih.govmdpi.com The reaction typically employs catalysts like Pd(PPh₃)₄ or precatalysts such as XPhos Pd G2. nih.govrsc.org
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been used to synthesize pyrrolo[2,3-c]pyridines from 3,4-dibromopyridine precursors, which undergo coupling with an alkyne followed by cyclization with an amine. nbuv.gov.ua This methodology provides a direct route to introduce alkynyl functionalities onto the scaffold, which can serve as handles for further transformations.
Buchwald-Hartwig Amination and Related C-N Coupling Processes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing aryl amines and has been widely applied to nitrogen-containing heterocycles. nih.govnih.govorganic-chemistry.orgbeilstein-journals.org The process allows for the introduction of a diverse range of primary and secondary amines onto a halogenated 4-methyl-1H-pyrrolo[2,3-c]pyridine core. The choice of palladium catalyst, ligand (e.g., RuPhos, XPhos), and base is critical for the reaction's success and can be tailored to the specific substrates. nih.govbeilstein-journals.org
| Reaction Type | Typical Halide Precursor | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Suzuki-Miyaura | Aryl Bromide/Iodide | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | C-C (Aryl-Aryl) |
| Sonogashira | Aryl Bromide/Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Aryl Bromide/Iodide | Primary/Secondary Amine | Pd(OAc)₂ / X-Phos / KOt-Bu | C-N (Aryl-Amino) |
Chemical Modifications at the 3-Amino Group
The primary amino group at the C-3 position is a key site for derivatization due to its nucleophilic character. A variety of functional groups can be introduced at this position through standard organic reactions.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation of the 3-amino group to form amides is a straightforward and common transformation. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride (B1165640). For example, the reaction of an aminopyrrolopyridine with nicotinoyl chloride has been reported to yield the corresponding amide. nih.gov The formation of an acetamide from an aminopyridine can also be used as a strategic step to modulate reactivity in subsequent reactions like Suzuki couplings. nih.gov
Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This functional group is a common feature in many biologically active molecules. researchgate.net
Alkylation of the 3-amino group with alkyl halides can introduce alkyl substituents. However, this reaction can sometimes be challenging to control, potentially leading to a mixture of mono- and di-alkylated products.
Formation of Imines, Amides, and Ureas
Imines , or Schiff bases, are formed through the condensation reaction of the primary 3-amino group with an aldehyde or a ketone. nih.gov This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the imine product. researchgate.net
Amides , as discussed previously, are readily formed via acylation. An alternative method involves the use of peptide coupling reagents, such as 1,1'-carbonyldiimidazole (CDI), to facilitate the reaction between the amine and a carboxylic acid. uran.ua
Ureas are valuable functional groups in medicinal chemistry and can be synthesized from the 3-amino group through several methods. The most common approach involves the reaction of the amine with an isocyanate. nih.govnih.gov Other methods include the use of phosgene or its safer equivalents, or modern catalytic approaches utilizing carbon dioxide as a C1 source. nih.govorganic-chemistry.org The reaction of an amine with an isocyanate is generally high-yielding and provides access to a wide range of substituted ureas. scispace.com
| Starting Group | Reagent Class | Reaction | Resulting Functional Group |
| 3-Amino | Acyl Halide / Anhydride | Acylation | Amide |
| 3-Amino | Sulfonyl Chloride | Sulfonylation | Sulfonamide |
| 3-Amino | Aldehyde / Ketone | Condensation | Imine (Schiff Base) |
| 3-Amino | Isocyanate | Addition | Urea |
Cyclocondensation Reactions Involving the Amino Moiety
The 3-amino group, positioned ortho to the C-2 position of the pyrrole ring, imparts reactivity analogous to that of an ortho-phenylenediamine. This arrangement is a powerful synthon for cyclocondensation reactions, allowing for the annulation of a new heterocyclic ring onto the pyrrolo[2,3-c]pyridine core. These reactions typically involve the condensation of the diamine equivalent with reagents containing two electrophilic centers, leading to the formation of novel tricyclic systems.
A primary pathway involves the reaction with 1,2-dicarbonyl compounds. For instance, condensation with α-diketones such as biacetyl or benzil in an acidic medium is expected to yield pyrazine-fused derivatives. Similarly, reaction with glyoxal would lead to the parent unsubstituted tricyclic system. This transformation is a cornerstone in the synthesis of quinoxalines from phenylenediamines and is applicable to related heterocyclic diamines for the construction of fused pyrazine rings documentsdelivered.comnih.gov.
The versatility of the 3-amino group extends to reactions with other bifunctional electrophiles. Treatment with formic acid or its derivatives can lead to the formation of an imidazole ring, while reaction with cyanogen bromide or phosgene equivalents could yield aminofunctionalized or carbonyl-containing imidazole derivatives, respectively. Furthermore, condensation with nitrous acid would produce a fused triazole system, a common reaction for aromatic ortho-diamines.
| Reagent Class | Example Reagent | Expected Fused Ring System | Resulting Tricyclic Scaffold |
| 1,2-Diketones | Biacetyl (2,3-butanedione) | Pyrazine | Dimethyl-pyrazino[2,3-b]pyrrolo[2,3-c]pyridine |
| α-Ketoaldehydes | Phenylglyoxal | Pyrazine | Phenyl-pyrazino[2,3-b]pyrrolo[2,3-c]pyridine |
| Carboxylic Acids | Formic Acid | Imidazole | Imidazo[4,5-b]pyrrolo[2,3-c]pyridine |
| Phosgene Equivalents | Triphosgene | Imidazole | Pyrrolo[2,3-c]pyridine-fused imidazol-2-one |
| Nitrous Acid | Sodium Nitrite / Acid | Triazole | Triazolo[4,5-b]pyrrolo[2,3-c]pyridine |
Ring Expansion and Contraction Reactions of the Pyrrolo[2,3-c]pyridine System
Skeletal modifications of the pyrrolo[2,3-c]pyridine core through ring expansion or contraction represent advanced synthetic strategies to access novel heterocyclic frameworks. While not extensively documented for this specific isomer, analogies from related systems demonstrate the feasibility of such transformations.
Ring Expansion: A notable reaction that leads to the expansion of a pyrrolopyridine system is the reaction with dichlorocarbene, typically generated from chloroform and a strong base. This reaction has been shown to induce a ring expansion of the pyrrole moiety in the related 2-phenyl-1H-pyrrolo[2,3-b]pyridine, resulting in the formation of a 1,8-naphthyridine derivative rsc.org. The proposed mechanism involves the initial formation of a dichlorocyclopropane intermediate at the C2-C3 double bond of the pyrrole ring, followed by a rearrangement that incorporates one of the carbons into the ring, thereby expanding the six-membered pyridine ring into a seven-membered diazepine, which then rearranges to the final naphthyridine product. Applying this precedent, this compound could potentially be converted into a pyrido[3,2-f]diazepine derivative.
Ring Contraction: The contraction of the pyridine portion of the scaffold is a potential, though undemonstrated, pathway. General methodologies for the ring contraction of pyridines to pyrrolidine (B122466) derivatives have been developed, notably a photo-promoted reaction with silylborane osaka-u.ac.jpnih.gov. This process transforms the six-membered aromatic pyridine ring into a five-membered, non-aromatic pyrrolidine ring bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton osaka-u.ac.jpnih.gov. The applicability of this reaction to a fused system like pyrrolo[2,3-c]pyridine would depend on the influence of the fused pyrrole ring on the stability of the intermediates involved. Such a transformation would represent a significant structural alteration, converting the planar aromatic system into a complex, three-dimensional scaffold.
| Transformation | Reagents | Potential Product Type | Plausible Mechanism |
| Ring Expansion | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Pyrido-fused diazepine or naphthyridine derivative | Dichlorocarbene addition followed by rearrangement rsc.org |
| Ring Contraction | Silylborane, UV light | Pyrrole-fused azabicyclo[3.1.0]hexane derivative | Photo-promoted skeletal rearrangement osaka-u.ac.jpnih.gov |
Chemo- and Regioselectivity in Multi-Substituted Analog Derivatization
When this compound is further substituted, the principles of chemo- and regioselectivity become critical in predicting reaction outcomes. The inherent electronic properties of the scaffold and the nature of the existing substituents govern the site of subsequent modifications.
Regioselectivity in Electrophilic Substitution: The pyrrole ring is significantly more electron-rich than the pyridine ring and is thus the preferred site for electrophilic attack. While simple pyrroles typically undergo electrophilic substitution at the C-2 (α) position echemi.com, the fusion to a pyridine ring and existing substituents alter this preference. In the related 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution (such as nitration and halogenation) occurs predominantly at the C-3 position rsc.org. For this compound, the C-3 position is blocked by the amino group. Therefore, electrophilic attack is predicted to occur at the next most activated position of the pyrrole ring, which is C-2. The pyridine ring is generally deactivated towards electrophilic substitution.
Chemo- and Regioselectivity in Nucleophilic and Cross-Coupling Reactions: In analogs bearing leaving groups (e.g., halogens) on the pyridine ring, the selectivity of substitution is dictated by the electronic activation provided by the ring nitrogens. Studies on analogous dihalo-pyrrolopyridines and -quinazolines provide significant insight nih.govnih.gov.
Nucleophilic Aromatic Substitution (SNAr): A halogen at the C-4 position is highly activated towards nucleophilic attack due to its para relationship with the pyridine nitrogen (N-5) and stabilization of the Meisenheimer intermediate. A halogen at C-6 would be less reactive. Therefore, in a dihalogenated analog, a nucleophile would selectively displace the substituent at C-4 nih.gov.
Palladium-Catalyzed Cross-Coupling: The relative reactivity of different positions in cross-coupling reactions can be more complex. In studies on a 2-iodo-4-chloro-pyrrolopyridine, Suzuki-Miyaura coupling was found to be chemoselective, with the oxidative addition of palladium occurring preferentially at the more reactive C-2 iodo-substituted position over the C-4 chloro-substituted position nih.gov. This highlights that reaction conditions and catalyst choice can be tuned to selectively functionalize different positions.
A clear example of chemoselectivity is observed in related heterocyclic systems containing multiple reactive sites. For instance, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution with methylamine occurs exclusively at the C-4 chloro position, leaving the chloromethyl group at C-6 intact mdpi.com. This preference for substitution on the aromatic ring over the alkyl halide is a key principle in designing multi-step syntheses.
| Reaction Type | Substrate Feature | Selectivity Principle | Predicted Outcome for a Substituted Analog |
| Electrophilic Substitution | Unsubstituted C-2 position | The pyrrole ring is more activated than the pyridine ring; C-2 is the most nucleophilic site after the blocked C-3. | Reaction occurs at C-2. |
| Nucleophilic Substitution (SNAr) | Halogen at C-4 and C-6 | C-4 is more electronically activated by the pyridine nitrogen (N-5). | Selective substitution at C-4 nih.gov. |
| Pd-Catalyzed Cross-Coupling | Iodo group at C-2, Chloro group at C-4 | Oxidative addition is typically faster for C-I bonds than C-Cl bonds. | Selective coupling at the C-2 position nih.gov. |
| Nucleophilic Substitution | Chloro at C-4, Chloromethyl at C-6 | SNAr at the sp² carbon (C-4) is kinetically favored over SN2 at the sp³ carbon (C-6 chloromethyl). | Selective substitution at C-4 mdpi.com. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Chemical Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides a highly specific molecular formula, which is a critical first step in structural elucidation. For a compound like 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine, HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass.
Typically, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions of the analyte. For instance, in the analysis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, ESI in positive mode is commonly employed to produce the protonated molecule [M+H]⁺. acs.org The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the determination of the mass with an accuracy of a few parts per million (ppm). This level of precision enables the confident assignment of a unique elemental formula.
Table 1: Illustrative HRMS Data for a Related Pyrrolopyridine Derivative
| Compound | Ion | Calculated m/z | Found m/z |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative | [M+H]⁺ | 389.1452 | 389.1452 |
This data is illustrative for a related compound and not specific to this compound. acs.org
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
¹H NMR, ¹³C NMR, and Heteronuclear Correlation Techniques (HSQC, HMBC)
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For a pyrrolopyridine derivative, the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings will appear in the downfield region (typically δ 6.5-8.5 ppm), while the methyl protons will be found in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) and pyrrole (NH) protons will exhibit characteristic chemical shifts that can be confirmed by D₂O exchange experiments, where these signals disappear from the spectrum.
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their position within the fused ring system.
Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates directly bonded ¹H and ¹³C nuclei. This experiment is crucial for assigning which protons are attached to which carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) is another 2D NMR experiment that shows correlations between protons and carbons that are two or three bonds apart. This technique is instrumental in piecing together the molecular skeleton by identifying long-range connectivities, for example, from the methyl protons to the C4 carbon of the pyridine ring and adjacent carbons.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |
| 2 | ~120 | ~7.0 (s) | C3, C3a, C7a |
| 3 | ~145 | - | H2, NH₂ |
| 3a | ~125 | - | H2, H5 |
| 4-CH₃ | ~20 | ~2.4 (s) | C4, C5 |
| 4 | ~148 | - | H5, 4-CH₃ |
| 5 | ~115 | ~7.2 (d) | H6, 4-CH₃ |
| 6 | ~130 | ~7.8 (d) | H5 |
| 7a | ~140 | - | H2, H5, H6 |
| 1-NH | - | ~11.5 (br s) | C2, C7a |
| 3-NH₂ | - | ~5.0 (br s) | C3, C3a |
This data is predicted and for illustrative purposes only.
NOESY/ROESY for Stereochemical and Conformational Analysis
For molecules with the potential for different spatial arrangements of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools. These 2D NMR experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively planar molecule like this compound, NOESY can confirm the proximity of the methyl group protons to the proton at the C5 position, helping to solidify the structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretches of the pyrrole and amine groups (typically in the 3100-3500 cm⁻¹ region), C-H stretches of the aromatic rings and the methyl group (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (1400-1650 cm⁻¹), and N-H bending vibrations (1550-1650 cm⁻¹).
Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Aromatic ring stretching vibrations often give rise to strong and sharp signals in the Raman spectrum.
Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrrolopyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Pyrrole N-H | Stretching | 3100 - 3200 |
| Amine N-H | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 2960 |
| C=C / C=N | Aromatic Ring Stretching | 1400 - 1650 |
| N-H | Bending | 1550 - 1650 |
This data is generalized for the functional groups present. rsc.org
X-ray Crystallography for Definitive Solid-State Structural Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure. This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule. For a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, X-ray crystallography revealed that the molecule is nearly coplanar and forms dimers in the solid state through intermolecular hydrogen bonding. rsc.org A similar analysis for this compound would confirm the connectivity of the atoms, the bond lengths and angles, and the intermolecular interactions in the solid state.
Table 4: Illustrative Crystallographic Data for a Related Pyrrolopyridine
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.9133 (3) |
| b (Å) | 9.0779 (3) |
| c (Å) | 13.0454 (5) |
| α (°) | 99.888 (1) |
| β (°) | 106.189 (1) |
| γ (°) | 99.935 (1) |
| V (ų) | 963.42 (6) |
| Z | 2 |
This data is for the related compound 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine and is for illustrative purposes. rsc.org
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Complex Mixtures
Chromatographic techniques are essential for both the purification of the target compound from reaction mixtures and for the assessment of its final purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as formic acid or trifluoroacetic acid, would be developed. The purity of the compound is determined by integrating the peak area of the analyte and any impurities detected, typically by UV-Vis spectroscopy at a wavelength where the compound has strong absorbance. For related pyrrolopyrimidine analogs, HPLC analysis has been used to confirm purities of >95%. nih.gov
Table 5: Illustrative HPLC Method Parameters for a Pyrrolopyridine Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
These parameters are illustrative and would require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful analytical techniques utilized for the separation, identification, and quantification of components within a mixture. UPLC, a modern advancement of HPLC, employs columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures to achieve superior resolution, faster analysis times, and increased sensitivity. youtube.com
Research Findings and Applications:
While specific HPLC or UPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methodologies for structurally related pyrrolopyridine and aminopyridine derivatives provide a strong basis for method development.
For instance, the analysis of various pyrrolopyridine derivatives often employs reversed-phase HPLC. ptfarm.pl In a typical setup, a C18 column is used as the stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation. For compounds containing basic amine functionalities, like this compound, the addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and prevent tailing by ensuring the analyte is in its protonated form.
UPLC methods, due to their enhanced efficiency, are particularly well-suited for the rapid analysis of compound purity and for monitoring the progress of chemical reactions in real-time. A UPLC method for the simultaneous analysis of multiple proton pump inhibitors, which are also heterocyclic compounds, demonstrated the capability for rapid and effective separation with a total run time of less than 5 minutes. nih.gov Similar principles would apply to the analysis of this compound and its related impurities.
The detection of the analyte is typically achieved using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. For more sensitive and selective detection, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC or UPLC system (LC-MS). UPLC-MS/MS is a particularly powerful technique for the quantitative analysis of amino compounds in various samples. nih.gov
Illustrative HPLC/UPLC Method Parameters:
The following table outlines typical parameters that would be employed for the analysis of this compound.
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 15 min | 5-95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | PDA (254 nm) or MS | PDA (254 nm) or MS/MS |
| Injection Vol. | 10 µL | 2 µL |
Chiral Chromatography for Enantiomeric Separation
Chiral chromatography is a specialized branch of liquid chromatography that is employed to separate stereoisomers, specifically enantiomers. This is crucial in pharmaceutical and biological research, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Should this compound be derivatized in a manner that introduces a chiral center, or if it acts as a chiral auxiliary, enantiomeric separation would be a critical analytical step.
Research Findings and Applications:
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to have chiral recognition capabilities, allowing them to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with amine functionalities. mdpi.commdpi.com
The choice of mobile phase is also critical for achieving successful chiral separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as ethanol (B145695) or isopropanol) are common. For reversed-phase separations, mixtures of water or aqueous buffers with acetonitrile or methanol are used. The addition of small amounts of acidic or basic modifiers can significantly influence the enantioselectivity. rsc.org
For the enantiomeric separation of chiral amines, studies have shown that cellulose-based CSPs can provide excellent resolution. mdpi.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential retention of the enantiomers.
Illustrative Chiral HPLC Method Parameters:
The table below presents a hypothetical set of parameters for the chiral separation of a derivatized, chiral form of this compound.
| Parameter | Chiral HPLC Method |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, ID) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 5 µL |
Computational Chemistry and Theoretical Investigations on 4 Methyl 1h Pyrrolo 2,3 C Pyridin 3 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT is used to model the electronic structure, providing insights into molecular stability, reactivity, and spectroscopic properties. For the 1H-pyrrolo[2,3-c]pyridine scaffold, DFT has been employed to investigate reaction mechanisms, such as the intramolecular Diels-Alder reaction, by calculating the energies of transition states and confirming their stability. researchgate.net
These calculations typically determine key electronic parameters:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is invaluable for predicting how the molecule will interact with biological targets or other reagents.
While specific data for 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine is not published, the table below illustrates the typical output of DFT calculations for a molecule of this class.
Illustrative DFT-Calculated Properties This table is a representative example of data obtained from DFT calculations and does not represent published values for this compound.
| Calculated Parameter | Representative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added. |
| Ionization Potential | 6.0 eV | Energy required to remove an electron. |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior
Molecular dynamics (MD) simulations provide a view of how a molecule moves and changes shape over time, offering critical insights into its conformational flexibility and behavior in different environments, such as in aqueous solution. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes that are difficult to study experimentally.
For the 6-azaindole (B1212597) scaffold, computational methods have been used to simulate properties like aqueous solubility. nih.gov Such studies are vital because a drug's solubility significantly impacts its absorption and bioavailability. By simulating the interactions between the solute (the azaindole derivative) and solvent molecules (water), researchers can predict solubility trends and guide the chemical modification of the scaffold to improve its pharmacokinetic properties. For instance, a comparative study showed that replacing an indole (B1671886) moiety with a 6-azaindole or 7-azaindole (B17877) core led to a predicted and experimentally verified enhancement in aqueous solubility. nih.gov
Calculated and Experimental Solubility of Azaindole Analogs Data adapted from studies on indole-2-carboxamides and their 6-azaindole counterparts, demonstrating the utility of computational prediction. nih.gov
| Compound Type | Calculated Aqueous Solubility (µg/mL) | Experimental Thermodynamic Solubility (µg/mL) |
|---|---|---|
| Indole-2-carboxamide Analog | 3.0 | 0.0 |
MD simulations are also crucial for understanding how a ligand like this compound might behave within a protein's binding pocket after an initial docking pose is established.
In Silico Ligand-Target Docking and Scoring for Predicted Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
For the 1H-pyrrolo[2,3-c]pyridine scaffold, molecular modeling and docking have been successfully used to design novel derivatives as potassium-competitive acid blockers (P-CABs) that target the H+/K+-ATPase proton pump. nih.gov In that research, a docking model was constructed to guide the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives. The model helped identify how introducing specific substituents at the N-1 position of the pyrrole (B145914) ring could allow the molecule to access and interact with key lipophilic and polar residues within the enzyme's active site, leading to potent inhibitory activity. nih.gov
The docking process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure) and generating a 3D conformation of the ligand.
Sampling: Placing the ligand in various positions and orientations within the receptor's binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.
The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.
Key Interactions Identified via Molecular Docking of Pyrrolopyridine Analogs This table summarizes the types of interactions commonly identified in docking studies of pyrrolopyridine derivatives against various protein targets.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyridine (B92270) Nitrogen | Aspartic Acid (ASP), Glutamic Acid (GLU) | Strong, directional interaction crucial for affinity. |
| Hydrogen Bond | Pyrrole N-H | Carbonyl backbone of Leucine (LEU) | Anchors the core scaffold in the binding pocket. |
| Hydrophobic Interaction | Methyl Group | Alanine (ALA), Valine (VAL), Leucine (LEU) | Contributes to binding in non-polar pockets. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.
Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target. This "pharmacophore" serves as a template for designing new molecules with a high probability of being active.
While a specific QSAR model for this compound is not available, SAR studies on related azaindole scaffolds are common. For example, research on kinase inhibitors has identified the pyrrolopyridine core as a "privileged scaffold," meaning it is a recurring motif in potent inhibitors. acs.org SAR studies typically involve systematically modifying a lead compound—for instance, by changing substituents on the rings—and measuring the effect on biological activity. This data is the foundation for building a robust QSAR model. A consensus QSAR model, which combines the predictions of multiple individual models, can be used for virtual screening of compound libraries to identify promising new candidates. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides profound insights into how chemical reactions occur by modeling the entire reaction pathway from reactants to products. This includes identifying short-lived intermediates and, most importantly, the high-energy transition state that determines the reaction rate.
For the 6-azaindole scaffold, theoretical studies have been used to elucidate complex reaction mechanisms. For example, the formation of 6-azaindoles through an intramolecular Diels-Alder reaction of oxazoles was investigated using DFT. researchgate.net These calculations revealed that the reaction proceeds through a concerted but asynchronous transition state. The activation energies calculated for these reactions were low, explaining why the reaction is feasible. researchgate.net Similarly, the mechanism of a [4+1]-cyclization reaction to form other 6-azaindole derivatives has also been computationally rationalized. chemrxiv.org
By modeling these mechanisms, chemists can understand why certain reactions are favored, predict the outcome of new reactions, and optimize conditions to improve the yield and selectivity of the synthesis of complex molecules like this compound.
Theoretical Analysis of a 6-Azaindole Synthesis Reaction Data derived from DFT studies on the Diels-Alder formation of the 6-azaindole core. researchgate.net
| Reaction Step | Computational Finding | Implication |
|---|---|---|
| Cycloaddition | Concerted, asynchronous transition state | The new bonds form simultaneously but at slightly different rates. |
| Activation Energy | ~14-16 kcal/mol | The reaction is energetically feasible under mild conditions. |
| Solvent Effect | Lowers activation energy | The reaction proceeds faster in the presence of a solvent. |
Mechanistic Investigations of Biological Target Interactions and Cellular Responses of 4 Methyl 1h Pyrrolo 2,3 C Pyridin 3 Amine Analogs
In Vitro Biochemical Modulation of Target Proteins
Analogs of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine, particularly those based on related pyrrolopyridine and pyrrolopyrimidine scaffolds, have been the subject of extensive research to understand their interactions with specific biological targets at a molecular level. These investigations reveal a range of mechanisms through which these compounds exert their effects, primarily involving the inhibition of key proteins implicated in cell growth and division.
A predominant mechanism of action for many pyrrolopyridine analogs is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. nih.govnih.gov The dysfunction of these enzymes is linked to numerous diseases, including cancer, making them a key target for drug development. nih.govgoogle.com
A significant number of these inhibitors function through an ATP-competitive mechanism . nih.govnih.govacs.org They are designed to bind to the ATP-binding pocket of the kinase domain, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). nih.govnih.gov This mode of inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade. nih.gov
For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org The design of these compounds focuses on achieving selectivity, a challenge given the high homology among kinase ATP-binding sites. acs.org Structural modifications, such as the introduction of specific substituents, can enhance selectivity for PKB over closely related kinases like PKA. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as ATP mimetic inhibitors of Cell division cycle 7 (Cdc7) kinase, with some analogs showing high potency. nih.gov
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile core for developing inhibitors against various kinases. Analogs have been designed to target Colony-Stimulating Factor 1 Receptor (CSF1R), FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com One such derivative, FN-1501, demonstrated potent, nanomolar-range inhibitory activity against FLT3, CDK2, CDK4, and CDK6. nih.gov Other research has focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Polo-like kinase 4 (PLK4). rsc.orgkoreascience.kr In contrast to ATP-competitive inhibitors, allosteric inhibitors bind to a site on the enzyme distinct from the ATP pocket, inducing a conformational change that inactivates the kinase. nih.gov While this mechanism is a known strategy for kinase inhibition, the predominant mechanism reported for the pyrrolopyridine analogs discussed is ATP-competitive binding. nih.govnih.govacs.orgnih.gov
Table 1: Kinase Inhibition by Pyrrolopyridine Analogs
| Compound/Series | Target Kinase(s) | Inhibition (IC₅₀) | Mechanism |
|---|---|---|---|
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2) | PKBβ | 17 nM | ATP-Competitive nih.govacs.org |
| 2,4-dichlorobenzyl analogue (Compound 12) | PKBβ | 19 nM | ATP-Competitive nih.gov |
| FN-1501 (Compound 50) | FLT3 | 0.008 µM (Cell-based) | Kinase Inhibition nih.gov |
| FN-1501 (Compound 50) | CDK2, CDK4, CDK6 | Nanomolar range | Kinase Inhibition nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 nM | Kinase Inhibition rsc.org |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR2 | 9 nM | Kinase Inhibition rsc.org |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR3 | 25 nM | Kinase Inhibition rsc.org |
| 1H-pyrrolo[3,2-c]pyridine (Compound 24) | LRRK2 G2019S | 2 nM (cKi) | Kinase Inhibition acs.org |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (Compound 42) | Cdc7 | 7 nM | ATP Mimetic nih.gov |
Another well-established mechanism for related heterocyclic compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.govresearchgate.netrsc.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. nih.govsemanticscholar.org Agents that interfere with their dynamic assembly and disassembly can halt the cell cycle and induce apoptosis, making tubulin a successful target for anticancer therapies. nih.govresearchgate.net
Several series of pyrrole (B145914) and pyrrolopyridine-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net These agents typically act as microtubule-destabilizing agents by binding to a specific site on β-tubulin. nih.gov A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine-binding site on tubulin. nih.govsemanticscholar.org Molecular modeling studies suggest these compounds interact with key residues such as Thrα179 and Asnβ349 within this pocket. nih.gov
The binding of these inhibitors prevents the assembly of α- and β-tubulin heterodimers into microtubules. nih.gov For example, compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, was shown to potently inhibit tubulin polymerization and significantly disrupt the microtubule network in cancer cells at low micromolar concentrations. nih.govsemanticscholar.org This disruption of microtubule dynamics is a direct consequence of the biochemical modulation of tubulin by these compounds. nih.govresearchgate.net
Pyrrolopyridine analogs have also been investigated for their ability to bind to G-protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The affinity of a ligand for its receptor is a critical determinant of its biological activity. This interaction often involves specific non-covalent bonds, such as salt bridges, which are strong interactions formed between a basic moiety on the ligand and an acidic residue (like aspartic acid) in the receptor binding site. nih.gov
A study of 1H-pyrrolo[3,2-c]quinoline derivatives explored their binding affinity for the serotonin 5-HT₆ receptor (5-HT₆R) and the dopamine D₃ receptor (D₃R). nih.gov Researchers synthesized and evaluated a series of compounds with various amine substitutions to determine how the geometry and substitution pattern of the basic nitrogen atom influence receptor binding. nih.gov It was found that specific structural modifications could significantly enhance the affinity for the 5-HT₆R. nih.gov For instance, derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine at position 4 of the quinoline (B57606) core displayed high 5-HT₆R affinity. nih.gov In silico molecular dynamics simulations demonstrated that these beneficial modifications improved the formation and quality of the salt bridge with the conserved aspartic acid residue (D3.32) in the 5-HT₆R binding site. nih.gov However, these same modifications were found to be unfavorable for interaction with the D₃R, highlighting how subtle structural changes can dictate receptor selectivity. nih.gov
Cellular Level Biological Response Studies in Cultured Cell Lines
The biochemical interactions of pyrrolopyridine analogs with their target proteins translate into measurable biological responses at the cellular level. Studies using various cultured cancer cell lines have been instrumental in elucidating the effects of these compounds on fundamental cellular processes like cell cycle progression, apoptosis, proliferation, and migration.
A common outcome of inhibiting kinases or microtubule dynamics is the disruption of the cell cycle, often leading to programmed cell death, or apoptosis. nih.govnih.govresearchgate.net Analogs of this compound have demonstrated the ability to induce both effects in various cancer cell lines. rsc.orgnih.govnih.gov
For example, 1H-pyrrolo[3,2-c]pyridine derivatives that inhibit tubulin polymerization were shown to cause a significant arrest of cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org This arrest is a direct consequence of the disruption of the mitotic spindle, which prevents cells from completing mitosis. nih.govresearchgate.net Following this cell cycle arrest, the compounds were observed to induce apoptosis. nih.govresearchgate.netsemanticscholar.org Similarly, the dual FLT3/CDK inhibitor FN-1501 was found to induce apoptosis in MV4-11 leukemia cells, which correlated with the suppression of downstream signaling proteins. nih.gov The FGFR inhibitor 4h also induced apoptosis in 4T1 breast cancer cells. rsc.org Analysis of apoptosis-related genes often reveals that these compounds can affect the expression of proteins like p53, Bax, caspases, and the anti-apoptotic protein Bcl-2. nih.gov
The ultimate goal of many of these compounds in an oncological context is to inhibit the uncontrolled growth and spread of cancer cells. Numerous studies have documented the potent anti-proliferative activity of pyrrolopyridine analogs across a wide spectrum of cancer cell lines. rsc.orgnih.govsemanticscholar.org
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit cell proliferation by 50%. A 1H-pyrrolo[3,2-c]pyridine derivative, 10t , exhibited potent anti-proliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.govsemanticscholar.org Pyrrolo[2,3-d]pyrimidine-imine derivatives also showed selective antitumor activity against the HT-29 colon cancer cell line. mdpi.com Beyond inhibiting proliferation, some analogs have been shown to impede cell migration and invasion, which are critical steps in tumor metastasis. rsc.org For example, the FGFR inhibitor 4h was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in vitro. rsc.org
Table 2: Anti-proliferative Activity of Pyrrolopyridine Analogs in Cancer Cell Lines
| Compound/Series | Cell Line | Cancer Type | Anti-proliferative Activity (IC₅₀) |
|---|---|---|---|
| Compound 10t | HeLa | Cervical Cancer | 0.12 µM nih.govsemanticscholar.org |
| Compound 10t | SGC-7901 | Gastric Cancer | 0.15 µM semanticscholar.org |
| Compound 10t | MCF-7 | Breast Cancer | 0.21 µM nih.govsemanticscholar.org |
| Pyrrolo[2,3-d]pyrimidine-imine (azepine side-ring) | HT-29 | Colon Cancer | 4.01 µM mdpi.com |
| Compound 4h | 4T1 | Breast Cancer | Not specified, but inhibits proliferation rsc.org |
| FN-1501 (Compound 50) | MV4-11 | Acute Myeloid Leukemia | 0.008 µM nih.gov |
| Tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (Compound 3c) | A549 | Lung Cancer | 5.9 µM rsc.org |
| Pyrano[2,3-c]-pyrazole derivative (Compound 4p) | HepG2 | Liver Cancer | 2.28 µM nih.gov |
Mechanistic Elucidation of Intracellular Signaling Pathway Modulation
Analogs of this compound, particularly those based on the related pyrrolo[2,3-d]pyrimidine scaffold, have been identified as potent modulators of critical intracellular signaling pathways. A key pathway frequently implicated is the PI3K-PKB-mTOR signaling cascade, which is crucial for regulating cell growth and survival. nih.govacs.org Deregulation of this pathway is a common occurrence in cancer, making its components attractive therapeutic targets. nih.gov
Research into 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are structural analogs, has shown that these compounds can act as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.govacs.org The inhibition of PKB by these analogs leads to the downstream modulation of biomarkers within the PI3K-PKB-mTOR pathway. nih.govacs.org For instance, compound 2 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine), a precursor to the carboxamide series, demonstrated significant inhibition of pathway biomarkers in cellular assays. nih.gov This demonstrates that the pyrrolopyrimidine core, a close isostere of the pyrrolopyridine scaffold, serves as an effective framework for engaging kinases and disrupting their signaling function.
Target Identification and Validation Strategies
Identifying the specific molecular targets of novel compounds is a cornerstone of modern drug discovery. For analogs of this compound, a multi-pronged approach combining chemical biology, genetics, and reporter assays is employed to pinpoint and confirm their biological partners.
Chemical proteomics represents a powerful strategy for the unbiased identification of protein targets directly from complex biological samples. This method typically involves designing a compound analog that incorporates a reactive or affinity handle, allowing it to be immobilized on a solid support (like beads). When a cell lysate is passed over this affinity matrix, proteins that bind to the immobilized compound are captured. nih.gov
These captured proteins can then be identified using mass spectrometry. nih.gov For example, in studies of the kinase inhibitor lapatinib, analogs were synthesized with alkyne or amino groups to facilitate their attachment to a matrix. nih.gov When cell lysates were applied, EGFR, the known high-affinity target, was readily identified. nih.gov At higher concentrations of the immobilized ligand, other lower-affinity binders were also captured, illustrating the method's capacity to reveal a compound's broader target profile. nih.gov This same principle is applied to identify the targets of novel pyrrolopyridine analogs, helping to elucidate both on-target and potential off-target interactions.
Genetic techniques provide an orthogonal approach to validate targets identified by chemical proteomics. One such method is the use of genetically engineered strains, or "hypomorphs," where an essential target protein is depleted. nih.gov These strains often show hypersensitivity to compounds that inhibit the depleted protein. nih.gov By comparing the transcriptional (gene expression) profiles of these hypomorphs after treatment with a compound to a reference database of profiles from known drugs, the compound's mechanism of action can be predicted. nih.govbiorxiv.org This technique, known as Perturbation-Specific Transcriptional Mapping (PerSpecTM), allows for target elucidation even for compounds that are inactive against wild-type cells. nih.govbiorxiv.org
Reporter gene assays are another crucial tool. These cellular assays are engineered to produce a measurable signal, such as light or color, in response to the modulation of a specific signaling pathway. For instance, to screen for antagonists of the G-protein coupled receptor GPR103, a reporter gene assay was developed using a fusion protein. researchgate.net Pyrrolo[2,3-c]pyridine antagonists were successfully identified and characterized using this system, which provides a direct functional readout of a compound's activity at a specific target in a cellular context. researchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing a lead compound into a potent and selective drug candidate. nih.govacs.orgnih.gov For analogs of this compound, SAR studies have been pivotal in enhancing biological activity and understanding the molecular interactions that govern target binding.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to its target. nih.gov A typical pharmacophore model for a kinase inhibitor might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers. nih.gov For pyrrolo[2,3-d]pyrimidine-based inhibitors of Protein Kinase B (PKB), the pyrrole nitrogen and the pyrimidine (B1678525) N7 act as key hydrogen bond donors that interact with the hinge region of the kinase ATP-binding site, a common feature for this class of inhibitors.
Docking studies of related pyrazolo[4,3-c]pyridine inhibitors into the protein-protein interaction target PEX14 revealed how different parts of the molecule occupy specific "hotspot" pockets on the protein surface. acs.org The phenyl residue of one hit compound was shown to fit into a tryptophan pocket, while an indole (B1671886) moiety addressed a phenylalanine hotspot. acs.org This mapping of interactions is crucial for designing new analogs with improved affinity and specificity.
Systematic modification of substituents on the core scaffold allows for fine-tuning of a compound's pharmacological properties. SAR studies on pyrrolone antimalarials, which share a pyrrole core, demonstrated the critical role of specific substituents. acs.org
For example, removing the methyl groups on the pyrrole ring of one series resulted in a significant (20-25 fold) loss of activity. acs.org Conversely, replacing the pyrrole with other heterocycles like imidazole, pyrazole, or furan (B31954) also led to a substantial decrease in potency, highlighting the importance of the pyrrole ring itself. acs.org
In a series of pyrrolo[2,3-d]pyrimidine inhibitors, modifications to a piperidine (B6355638) linker were explored to improve selectivity and bioavailability. nih.govacs.org Changing a 4-amino-4-benzylpiperidine to a 4-amino-piperidine-4-carboxamide overcame issues with in vivo metabolism, leading to orally bioavailable inhibitors. nih.gov The table below summarizes SAR findings for a series of pyrrolone antimalarials, illustrating how modifications to different rings (A, B, and C) of the core structure impact antimalarial potency and selectivity against a mammalian cell line.
Table 1: SAR of Pyrrolone Antimalarials (Analog Series)
| Compound | Ring A Modification | Ring B Modification | Ring C Modification | Antimalarial Activity (EC50, nM vs. P. falciparum K1) | Selectivity Index (L6 EC50 / K1 EC50) |
|---|---|---|---|---|---|
| TDR32750 (Lead) | 2,5-dimethyl-1-phenyl-pyrrole | - | - | 9 | >2000 |
| 9a | 1-phenyl-pyrrole (no methyls) | - | - | 220 | >227 |
| 9c | 2,5-diethyl-1-phenyl-pyrrole | - | - | 11 | >4545 |
| 9e | Imidazole analog | - | - | >10000 | - |
| 8g | - | - | Phenyl ring with 4-F substitution | 5 | >4000 |
| 8i | - | - | Phenyl ring with 2-Cl, 4-Cl substitution | 12 | >1667 |
Data adapted from research on pyrrolone antimalarials, structurally related to the pyrrolopyridine core. acs.org The selectivity index is a ratio of cytotoxicity against a mammalian cell line (L6) to antimalarial activity.
These examples underscore how subtle changes to the chemical structure can dramatically influence biological activity, guiding the design of more potent and selective agents.
Conformational Requirements for Ligand-Target Recognition
A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the specific conformational analysis of this compound and its direct analogs concerning their interactions with biological targets. While research exists for structurally related pyrrolopyridine isomers, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, the explicit conformational requirements for the this compound scaffold in ligand-target recognition have not been detailed. koreascience.krmdpi.comnih.gov
However, without specific studies on this compound analogs, any discussion of their conformational prerequisites for target binding would be speculative and fall outside the scope of this focused review. The generation of detailed research findings, including interactive data tables illustrating structure-activity relationships dependent on conformation, is contingent upon future research in this specific chemical space.
Currently, there is no available data to populate tables regarding the specific conformational requirements for ligand-target recognition of this compound analogs.
Synthetic Applications of the 4 Methyl 1h Pyrrolo 2,3 C Pyridine Scaffold in Chemical Research
Role as a Privileged Scaffold for the Development of New Heterocyclic Systems
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets by introducing various functional groups. pitt.edu Pyrrolopyridine scaffolds, including the 4-methyl-1H-pyrrolo[2,3-c]pyridine variant, are considered privileged due to their structural resemblance to endogenous purines, leading to their frequent use as core structures in the development of kinase inhibitors and other therapeutic agents. nih.govnih.gov The pyrrolidine (B122466) ring, a saturated analog, is also noted for its utility in drug design, offering advantages in exploring pharmacophore space due to its non-planar, flexible conformations. nih.gov
The synthetic value of this scaffold lies in its ability to serve as a versatile building block for a wide array of more complex heterocyclic systems. pitt.edu Chemists leverage the inherent reactivity of both the pyridine (B92270) and pyrrole (B145914) rings to construct novel molecular architectures. For instance, related pyrrolopyrimidine scaffolds have been extensively used to generate potent inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R) and Leucine-Rich Repeat Kinase 2 (LRRK2). acs.orgmdpi.comed.ac.uk Synthetic strategies often involve sequential or one-pot multi-component reactions to append additional rings or functional groups, yielding novel heterocyclic entities with tailored properties.
| Scaffold Type | Targeted Heterocyclic System | Key Application/Target | Reference |
| Pyrrolo[2,3-b]pyridine | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | CSF1R Kinase Inhibitors | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine-derived LRRK2 Inhibitors | LRRK2 Kinase Inhibitors | acs.org |
| Pyrrolo[2,3-d]pyrimidine | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B Inhibitors | nih.gov |
| Pyrrolo[3,4-b]pyridine | Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones | Novel Polyheterocycles | nih.gov |
Integration into Complex Polycyclic Architectures and Natural Product Synthesis
The 4-methyl-1H-pyrrolo[2,3-c]pyridine framework is an excellent starting point for building intricate polycyclic molecules. Its functional handles—the pyrrole N-H, the 3-amino group, the 4-methyl group, and the various positions on the aromatic rings—can be selectively manipulated to initiate cyclization cascades or to connect with other molecular fragments.
A powerful strategy for constructing complex polyheterocyclic compounds from related scaffolds is the use of multi-component reactions (MCRs) combined with cascade processes. For example, a diversity-oriented synthesis approach employing an Ugi-Zhu reaction followed by a cascade of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration has been used to create novel pyrrolo[3,4-b]pyridin-5-one cores. nih.gov This methodology allows for the rapid assembly of complex structures from simple starting materials in a highly efficient manner. nih.gov Similarly, tricyclic pyrrolo[2,3-d]pyrimidines have been synthesized through carbonyl-amine condensation reactions, demonstrating the fusion of additional rings onto the core scaffold to create larger, more rigid systems. mdpi.com
In the realm of natural product synthesis, heterocyclic scaffolds are often used as rigid mimics of flexible bioactive conformations. Researchers have utilized a 1H-pyrrolo[3,2-c]pyridine scaffold as a configuration-constrained analog of the natural product Combretastatin A-4 (CA-4). tandfonline.com By replacing the flexible cis-olefin bond of CA-4 with the rigid pyrrolopyridine core, new derivatives were designed as potent anticancer agents that inhibit tubulin polymerization. tandfonline.com This approach highlights how the inherent geometry of the scaffold can be exploited to lock in a desired bioactive conformation, potentially leading to improved potency and selectivity.
Design and Synthesis of Chemical Probes and Tools for Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its biological function. The 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine scaffold provides an ideal foundation for creating such tools. The amino group at the C3 position and the methyl group at the C4 position serve as synthetic handles for introducing various side chains designed to bind to a target's active site or allosteric sites.
For instance, in the development of inhibitors for LRRK2, a kinase implicated in Parkinson's disease, a related pyrrolo[2,3-d]pyrimidine scaffold was systematically modified. acs.org Structure-guided elaboration led to derivatives that demonstrated high potency and selectivity for LRRK2, establishing them as useful chemical probes for studying LRRK2 inhibition. acs.org Similarly, a scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of inhibitors for phosphodiesterase 4B (PDE4B), a target for inflammatory diseases. nih.gov These compounds were shown to interact with the enzyme's catalytic site and served as tools to probe macrophage pro-inflammatory cytokine activity. nih.gov The design process often involves iterative cycles of synthesis and biological evaluation to optimize potency and selectivity.
Divergent Synthesis Strategies for Compound Libraries based on the Scaffold
Divergent synthesis is a powerful strategy for generating chemical libraries, where a common intermediate is converted into a wide range of structurally diverse analogs through various chemical transformations. This approach is particularly well-suited for scaffold-based drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
The this compound scaffold can be elaborated into a library of compounds using modern cross-coupling reactions. A common strategy involves protecting the pyrrole nitrogen and then using a halogenated version of the scaffold as a versatile intermediate. This intermediate can undergo a variety of metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be used to introduce diverse aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install various amino substituents. nih.govmdpi.com By varying the coupling partners in a combinatorial fashion, a large library of analogs with diversity at specific positions can be rapidly assembled. mdpi.com
Another advanced approach is diversity-oriented synthesis (DOS), which aims to create structurally complex and diverse molecules, often inspired by natural products. nih.gov This can involve MCRs and subsequent click reactions, where a core scaffold is elaborated with different functionalities in a few efficient steps. nih.gov
| Strategy | Core Intermediate | Key Reactions | Elements of Diversity | Reference |
| Sequential Cross-Coupling | Halogenated Pyrrolopyridine/Pyrrolopyrimidine | Suzuki-Miyaura, Buchwald-Hartwig Amination | Aryl/heteroaryl groups, primary/secondary amines | nih.govmdpi.com |
| Diversity-Oriented Synthesis (DOS) | 5-Aminooxazole derived from scaffold | Ugi-Zhu MCR, Cascade Cycloadditions, Click Chemistry | Multiple heterocyclic appendages, diverse substituents | nih.gov |
| Scaffold Hopping & Hybridization | Pyrrolo[2,3-d]pyrimidine nucleus | Buchwald-Hartwig & Suzuki-Miyaura Coupling | Fragments from known drugs (e.g., Pexidartinib) at various positions (C4, C5, C6) | mdpi.com |
Challenges and Opportunities in Scaffold-Based Drug Discovery Research (from a chemical synthesis perspective)
Challenges:
The synthesis and elaboration of the 4-methyl-1H-pyrrolo[2,3-c]pyridine scaffold are not without difficulties. A primary challenge is achieving regioselectivity during functionalization. The presence of multiple potentially reactive sites on the fused ring system can lead to mixtures of isomers that are difficult to separate. For example, in cross-coupling reactions on a di-halogenated pyrrolopyridine, the oxidative addition of the palladium catalyst may occur preferentially at one position over another, complicating the planned synthetic route. nih.gov
Another significant challenge involves the use and removal of protecting groups. The pyrrole nitrogen is often protected, for instance with a trimethylsilylethoxymethyl (SEM) group, to prevent unwanted side reactions. However, the deprotection step can be problematic; harsh conditions may be required, which can lead to the formation of unexpected side products or degradation of the target molecule. nih.gov For example, the release of formaldehyde (B43269) during SEM deprotection has been observed to cause the formation of tricyclic byproducts. nih.gov
Opportunities:
Despite the challenges, significant opportunities exist for innovation in the synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-based compounds. There is a continuous need to develop new, milder, and more selective synthetic methods to overcome the issues of regioselectivity and protecting group manipulation. mdpi.com The exploration of novel catalytic systems, particularly for C-H activation, could provide more direct and efficient routes to functionalized scaffolds, bypassing the need for pre-functionalized halogenated intermediates.
Furthermore, the application of green chemistry principles presents a major opportunity. The development of one-pot, multi-component reactions in environmentally benign solvents like water can significantly improve the efficiency and sustainability of synthesis. nih.gov Strategies that combine MCRs with cascade processes and click chemistry can rapidly generate molecular complexity with high atom economy, reducing waste and purification efforts. nih.gov These advanced synthetic strategies will be crucial for fully exploiting the potential of the 4-methyl-1H-pyrrolo[2,3-c]pyridine scaffold in the discovery of new chemical entities. mdpi.com
Emerging Research Directions and Unexplored Avenues for 4 Methyl 1h Pyrrolo 2,3 C Pyridin 3 Amine
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes. For the synthesis of complex heterocyclic compounds like 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine, this involves moving away from traditional methods that often rely on harsh conditions and hazardous materials. Future research is focused on developing "green" synthetic routes that are more efficient, economical, and sustainable.
Key areas of development include:
Eco-Friendly Solvents and Catalysts: Research into using water as a solvent and biodegradable catalysts, such as β-cyclodextrin, has shown promise for the synthesis of related heterocyclic scaffolds like pyrrolo[2,3-d]pyrimidines. rsc.org This approach not only reduces environmental impact but can also enhance reaction rates and yields.
Energy-Efficient Reactions: Microwave-assisted synthesis is a recognized green chemistry tool that can significantly shorten reaction times and improve product yields compared to conventional heating methods. nih.gov
Atom Economy: The design of one-pot multicomponent reactions (MCRs) is a primary goal. MCRs improve synthetic efficiency by combining multiple steps into a single operation, which minimizes waste, reduces reaction times, and aligns with the principles of atom economy. nih.gov
Novel Reagents: The use of less volatile and more easily recyclable reagents, such as lactic acid as a replacement for acetic acid in pyrrole (B145914) synthesis, demonstrates a move towards safer and more sustainable chemical processes. semanticscholar.org
| Parameter | Conventional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids rsc.org |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (e.g., β-cyclodextrin), recyclable catalysts rsc.orgsemanticscholar.org |
| Energy Source | Prolonged conventional heating | Microwave irradiation, ultrasound nih.govconicet.gov.ar |
| Efficiency | Multi-step, purification-heavy | One-pot, multicomponent reactions, high atom economy nih.gov |
Application of Machine Learning and AI in De Novo Design and Retrosynthetic Analysis
Artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design and synthesis of new chemical entities. researchgate.net For this compound, AI offers powerful tools for both creating novel, optimized derivatives and planning their synthesis.
De Novo Drug Design: Generative AI models can design novel molecules from scratch. For instance, deep conditional transformer neural networks like SyntaLinker have been successfully used to design new pyrrolo[2,3-d]pyrimidine derivatives as potent kinase inhibitors. nih.gov Similar models could be trained on the this compound scaffold to generate new analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govencyclopedia.pub These algorithms can explore a vast chemical space to identify promising candidates for synthesis and testing. encyclopedia.pub
Retrosynthetic Analysis: Predicting how to synthesize a complex target molecule is a major challenge in organic chemistry. AI-powered retrosynthesis tools, often based on sequence-to-sequence (seq2seq) or Transformer architectures, can learn chemical reaction rules from vast datasets of published reactions. nih.govarxiv.org These models can predict potential starting materials for a target molecule, effectively working backward from the final product. arxiv.orgengineering.org.cn Applying such tools to derivatives of this compound could significantly streamline the discovery of efficient and practical synthetic routes. nih.gov
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of Chemical Reactions
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and ensuring product purity. While standard techniques like NMR and mass spectrometry are used for final product characterization nih.gov, advanced spectroscopic methods are needed for real-time analysis. Future research could focus on employing these techniques to study the synthesis of this compound. Mechanistic studies on related copper-catalyzed C-H amination reactions to form similar heterocyclic rings highlight the complexity and the presence of transient intermediates that are difficult to isolate. nih.gov The application of real-time probes would be invaluable for elucidating such complex reaction pathways. Potential methods include in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy, which can monitor the concentration of reactants, intermediates, and products as the reaction progresses, providing critical kinetic and mechanistic data.
Discovery of Novel and Untapped Biological Targets or Pathways
The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. mdpi.com While derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds are known inhibitors of targets like FGFR, CSF1R, and Akt nih.govrsc.org, recent research has identified that the specific 1H-pyrrolo[2,3-c]pyridin-3-amine core can act as a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator. nih.govresearchgate.net
This discovery opens up a significant new avenue of research. Future work will likely focus on:
Exploring Other Epigenetic Targets: Investigating the activity of this compound and its derivatives against other histone demethylases or methyltransferases.
Kinase Profiling: A comprehensive screening against a broad panel of protein kinases could reveal novel, unanticipated targets, given the scaffold's known propensity for kinase inhibition. rsc.org
Pathway Analysis: Once a primary target is confirmed, further studies can elucidate the downstream signaling pathways affected by the compound's activity, revealing its full mechanism of action in a cellular context.
| Pyrrolopyridine Isomer | Example Biological Target | Reference |
|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine | Lysine Specific Demethylase 1 (LSD1) | nih.govresearchgate.net |
| 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | Fibroblast Growth Factor Receptor (FGFR) | rsc.orgrsc.org |
| 7H-pyrrolo[2,3-d]pyrimidine | Protein Kinase B (Akt) | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | Colony Stimulating Factor 1 Receptor (CSF1R) | mdpi.com |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin | nih.gov |
| 1H-pyrrolo[3,4-c]pyridine | Phosphoinositide 3-kinases (PI3Ks) | nih.gov |
Exploration of Stereochemical and Conformational Effects on Biological Function
The three-dimensional structure of a molecule is critical to its interaction with a biological target. While this compound itself is achiral, its derivatives can contain stereocenters. The spatial arrangement of substituents can have a profound impact on binding affinity and selectivity. Research has shown that even subtle changes in the conformation of a related pyrrolopyrimidine inhibitor when bound to its target kinase can dramatically alter its activity. nih.gov
Future research directions in this area include:
Conformational Analysis: Studying the preferred three-dimensional shape of this compound and its derivatives through computational modeling and X-ray crystallography. researchgate.net
Synthesis of Chiral Analogs: Introducing chiral centers into derivatives of the parent compound and separating the resulting enantiomers or diastereomers.
Stereo-Structure-Activity Relationships (SSAR): Evaluating the biological activity of individual stereoisomers to determine which spatial configuration provides the optimal interaction with the biological target.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Instead of focusing on a single target, systems biology aims to understand the complex network of interactions within a biological system. nih.gov By integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics), researchers can build a holistic picture of how a drug candidate affects cellular processes. nih.govnih.gov
For this compound, a systems biology approach would involve:
Treating cancer cell lines with the compound.
Collecting multi-omics data to measure changes in gene expression, protein levels, and metabolite concentrations.
Using bioinformatics tools to analyze this data, identifying key pathways and molecular networks that are perturbed by the compound. nih.gov
This approach can provide a comprehensive mechanistic understanding that goes beyond simple target engagement, potentially identifying biomarkers for patient selection and revealing unexpected off-target effects or synergistic opportunities with other drugs. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine?
A one-pot synthesis approach using palladium-catalyzed cross-coupling reactions or nucleophilic substitution under inert atmospheres is commonly employed. For example, Bommeraa et al. (2019) demonstrated a facile synthesis of structurally similar pyrrolo-pyrimidine derivatives via Suzuki-Miyaura coupling, achieving yields >90% . Characterization typically involves NMR (e.g., H and C) and LCMS to confirm regioselectivity and purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
Single-crystal X-ray diffraction (as in , R factor = 0.039) provides unambiguous structural confirmation . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity thresholds) are critical for verifying molecular weight and purity. For example, LCMS data in confirmed >94% purity for analogous compounds .
Q. What safety protocols are essential for handling this compound?
Due to limited toxicological data, avoid inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and eye protection. Toxicity screening (e.g., Ames test) is recommended before in vivo applications, as highlighted in safety guidelines for structurally related pyrrolo-pyridines .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example, reaction path searches can identify optimal catalysts and solvents, reducing trial-and-error experimentation . This approach was validated in for designing novel heterocycles with reduced reaction times.
Q. What experimental strategies assess kinase inhibition activity of this compound derivatives?
Kinase inhibition assays (e.g., CDK2, PRKCH) using ATP-competitive binding assays and fluorescence polarization are standard. lists pyrrolo-pyridine derivatives as kinase inhibitors, with IC values determined via radiometric or luminescent assays . Structural analogs in showed nM-level binding affinity, validated by competitive displacement studies .
Q. How do researchers evaluate in vivo pharmacokinetics and target selectivity for this compound?
PET imaging with radiolabeled analogs (e.g., F-MK-6240 in ) quantifies blood-brain barrier penetration and target engagement. Autoradiography and blocking studies in transgenic models (e.g., tauopathy mice) assess selectivity for pathological aggregates like neurofibrillary tangles .
Q. What computational tools are used for docking studies to predict binding modes?
Molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) paired with cryo-EM or X-ray structures (e.g., PDB: 6VWW for tau fibrils) predicts binding interactions. utilized Glide docking to validate pyrrolo-pyrimidine binding to kinase active sites, with RMSD <2.0 Å confirming accuracy .
Methodological Considerations
- Contradiction Resolution : While and use X-ray and NMR for structural validation, discrepancies in regiochemistry may arise during synthesis. Cross-validate using 2D NMR (e.g., NOESY) and isotopic labeling .
- Data Interpretation : For kinase assays, normalize activity against positive controls (e.g., staurosporine) and account for off-target effects via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
